

Application of 4-Methoxyphenyl in Agrochemical Production: Detailed Notes and Protocols

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Compound of Interest

Compound Name: 4-Methoxyphenyl

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Introduction

The **4-methoxyphenyl** (anisole) moiety is a key structural component in a variety of agrochemicals, contributing to their biological activity and selectivity. Its presence can influence the molecule's binding affinity to target enzymes or receptors, as well as its metabolic fate in crops and pests. This document provides detailed application notes and experimental protocols for three agrochemicals containing the **4-methoxyphenyl** group: the herbicide fenquitrone, and the insecticides methoxyfenozide and 4-(p-methoxyphenyl)-2-amino-butane. These notes are intended for researchers, scientists, and professionals involved in the development and study of agrochemicals.

Fenquitrone: A Selective Herbicide for Rice

Application Notes

Fenquitrone is a potent and selective herbicide developed for the control of a wide spectrum of broadleaf and sedge weeds in rice cultivation.[1][2][3][4] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherol.[5][6] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid synthesis. The subsequent photo-destruction of chlorophyll results in the characteristic bleaching symptoms observed in susceptible weeds, ultimately leading to their death.[5] Fenquitrone is effective against weeds that have developed resistance to acetolactate synthase (ALS) inhibiting herbicides.[3][4]

The selectivity of fenquinotrione in rice is attributed to its rapid metabolism in the crop plant. Rice possesses a cytochrome P450 enzyme, CYP81A6, which efficiently demethylates the **4-methoxyphenyl** group, followed by glucose conjugation, leading to the detoxification of the herbicide.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Quantitative Data

Parameter	Organism/Target	Value	Reference
Herbicidal Efficacy			
Application Rate	Monochoria vaginalis, Cyperus spp., Amaranthus spp.	125 - 250 g a.i./ha (pre- and early post-emergence)	[3] [4]
Application Rate	Cyperus difformis, Cyperus iria, ALS-resistant Fimbristylis miliacea (5-6 leaf stage)	125 g a.i./ha (dry-seeded condition)	[3] [4]
Application Rate	Broadleaf and sedge weeds in paddy fields	30 g a.i./10 a	[6] [8] [10]
Enzyme Inhibition			
IC50	Arabidopsis thaliana HPPD	44.7 nM	[5] [9] [11]
IC50	Rice HPPD	27.2 nM	[6] [7]
Crop Safety			
No Observed Adverse Effect Level	Japonica rice (cv. Kinmaze)	1,000 g a.i./ha	[3] [4]
No Observed Adverse Effect Level	Indica rice (cv. Suphanburi No. 1)	1,000 g a.i./ha	[3] [4]

Experimental Protocols

Synthesis of Fenquinotrione

The synthesis of fenquinotrione involves a multi-step process starting from 2,6-dichloronitrobenzene.^{[1][2]} A key step is the O-acyl coupling of 2-((8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl)carbonyl)-1,3-cyclohexanedione (acid 90 in some literature) with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement.^{[1][2]}

A detailed, step-by-step laboratory synthesis protocol is proprietary and not fully disclosed in the public domain. The following is a generalized representation based on available information.

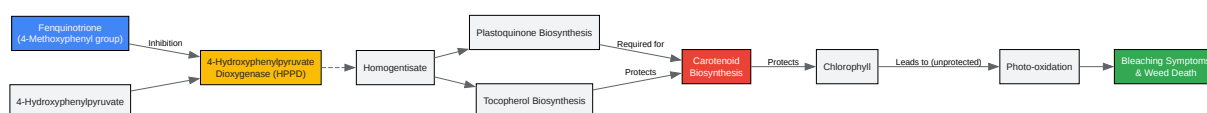
- **Synthesis of the Quinoxalinone Core:** The synthesis starts with the aromatic substitution reaction of a substituted aniline with a suitable reagent to form the quinoxalinone ring structure.
- **Coupling Reaction:** The quinoxalinone intermediate is then coupled with a 1,3-cyclohexanedione derivative.
- **Rearrangement:** A cyanide-catalyzed rearrangement reaction yields the final fenquinotrione molecule.
- **Purification:** The crude product is purified by recrystallization or chromatography.

HPPD Inhibition Assay^[5]

- **Enzyme Preparation:** Recombinant HPPD from *Arabidopsis thaliana* or rice is expressed in *E. coli* and purified.
- **Assay Buffer:** Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM ascorbic acid and 10 μ M FeSO₄.
- **Reaction Mixture:** The reaction mixture contains the assay buffer, purified HPPD enzyme, the substrate 4-hydroxyphenylpyruvic acid (HPP), and varying concentrations of fenquinotrione (or other inhibitors).

- Incubation: The reaction is initiated by the addition of HPP and incubated at a controlled temperature (e.g., 30°C).
- Detection: The formation of the product, homogentisate, is monitored spectrophotometrically at 320 nm.
- IC50 Determination: The concentration of fenquinotrione that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway



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Fenquinotrione's inhibition of HPPD disrupts carotenoid synthesis, leading to weed death.

Methoxyfenozide: An Insect Growth Regulator

Application Notes

Methoxyfenozide is a diacylhydrazine insecticide that acts as a potent insect growth regulator, specifically targeting lepidopteran pests.[12][13][14] Its mode of action involves mimicking the insect molting hormone, 20-hydroxyecdysone (20E). Methoxyfenozide binds with high affinity to the ecdysone receptor complex (EcR/USP), functioning as an agonist.[12][13][14] This binding triggers a premature and incomplete molt, leading to cessation of feeding, abnormal development, and ultimately, the death of the insect larvae.[15] Methoxyfenozide exhibits high insecticidal efficacy against a range of caterpillar pests and has a favorable safety profile for non-target organisms.[12][13][14]

Quantitative Data

Parameter	Organism/Target	Value	Reference
Receptor Binding			
Binding Affinity (Kd)	Plodia interpunctella Ecdysone Receptor Complex (EcR:USP)	0.5 nM	[12][13][14]
Acute Toxicity			
Acute Oral LD50	Rat	>5000 mg/kg	[14][16]
Acute Dermal LD50	Rat	>5000 mg/kg	[16]
Insecticidal Efficacy			
LC50 (72h)	Plutella xylostella	24 mg/L	[1][12]
LC90 (72h)	Plutella xylostella	1339 mg/L	[1]
LC50 (24h)	Aedes aegypti larvae	6.326 mg/L	[17]
LC90 (24h)	Aedes aegypti larvae	115.615 mg/L	[17]

Experimental Protocols

Synthesis of Methoxyfenozide[10][18][19][20]

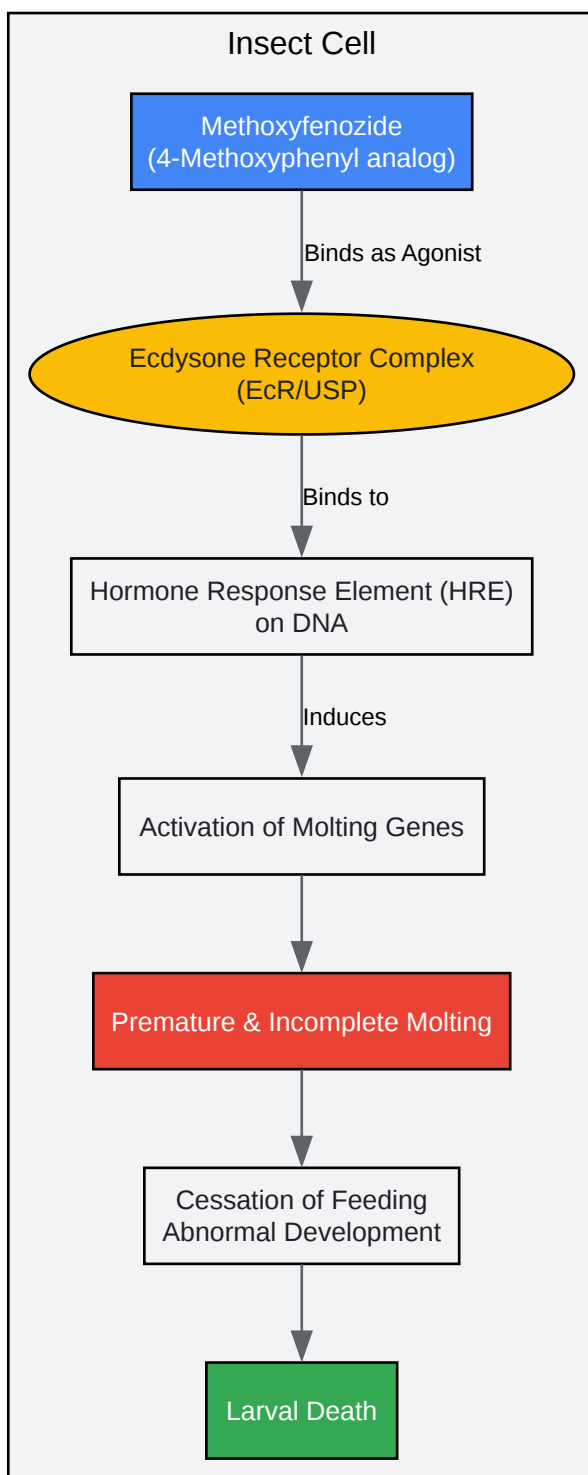
Methoxyfenozide is synthesized through a condensation and acylation reaction.

- **Condensation Reaction:** Tert-butylhydrazine hydrochloride is reacted with 3-methoxy-2-methylbenzoyl chloride in a suitable solvent (e.g., ethylene dichloride or toluene) in the presence of a base (e.g., sodium hydroxide) at low temperatures (-6 to 0°C).[10][19][20]
- **Acylation Reaction:** The resulting intermediate, N'-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine, is then acylated with 3,5-dimethylbenzoyl chloride in the presence of a base to yield methoxyfenozide.[19]
- **Purification:** The final product is purified by filtration and washing.[19]

Insecticidal Bioassay (Leaf-Dip Method for Plutella xylostella)[14][20]

- **Insect Rearing:** Maintain a healthy colony of *Plutella xylostella* on a suitable host plant (e.g., cabbage) under controlled laboratory conditions.
- **Preparation of Test Solutions:** Prepare a series of concentrations of methoxyfenozide in a suitable solvent (e.g., acetone with a surfactant). A control solution (solvent only) should also be prepared.
- **Leaf Disc Preparation:** Cut leaf discs from fresh, untreated cabbage leaves.
- **Treatment:** Dip each leaf disc into the respective test solution for a fixed period (e.g., 10-30 seconds). Allow the solvent to evaporate completely.
- **Exposure:** Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a known number of third-instar larvae of *P. xylostella* into each petri dish.
- **Incubation:** Incubate the petri dishes at a controlled temperature and photoperiod.
- **Mortality Assessment:** Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
- **Data Analysis:** Calculate the corrected mortality using Abbott's formula and determine the LC50 and LC90 values using probit analysis.

Mode of Action Diagram



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Methoxyfenozide mimics the molting hormone, leading to premature molting and insect death.

4-(p-Methoxyphenyl)-2-amino-butane: An Insecticidal and Antifeedant Compound

Application Notes

4-(p-Methoxyphenyl)-2-amino-butane is a synthetic compound derived from a natural product isolated from *Taxus wallichiana*.^[21] It has demonstrated insecticidal, antifeedant, and growth-inhibiting properties, particularly against the larvae of *Spilarctia obliqua* (Bihar hairy caterpillar).^{[21][22]} This compound represents a potential lead for the development of new, ecologically safer insecticides. The precise mode of action has not been fully elucidated but is likely related to the disruption of feeding behavior and normal development.

Quantitative Data

Quantitative efficacy data such as LC50 or IC50 values for the antifeedant and growth-inhibiting activities of 4-(p-methoxyphenyl)-2-amino-butane against *Spilarctia obliqua* are not available in the reviewed public literature. The following table indicates the concentrations at which the compound was tested.

Parameter	Organism	Concentration Range	Reference
Bioassay Concentrations			
Insecticidal, Antifeedant & Growth Inhibition Bioassay	<i>Spilarctia obliqua</i> larvae	1000 - 5000 ppm (in diet)	^{[21][23]}
(equivalent to 60 - 300 µg/g of diet)	^{[21][23]}		

Experimental Protocols

Synthesis of 4-(p-Methoxyphenyl)-2-amino-butane^{[21][23]}

The synthesis starts from 4-(p-hydroxyphenyl)butan-2-ol, which can be isolated from the leaves of *Taxus wallichiana*.

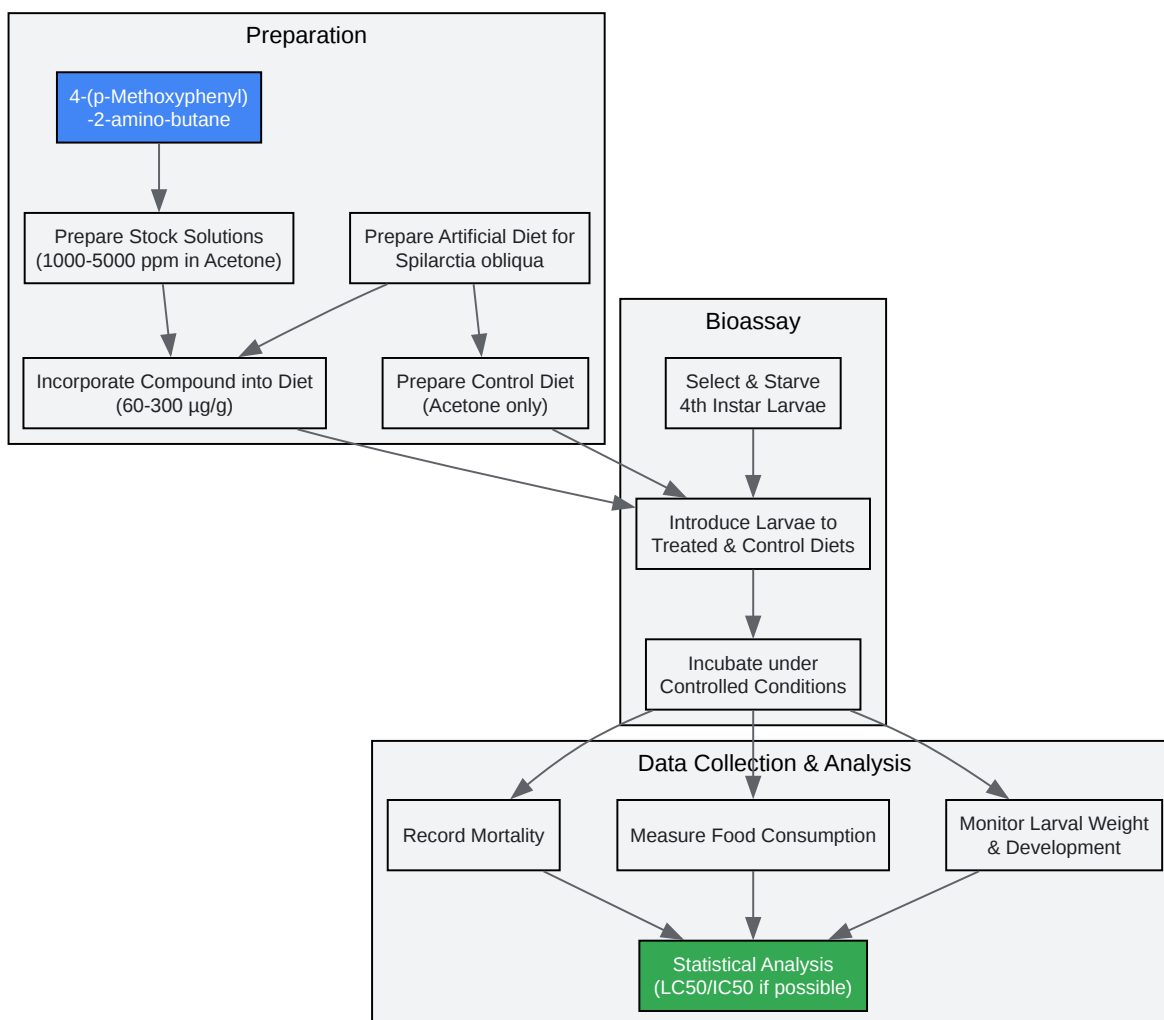
- Halogenation: The starting material is treated with a mineral acid (e.g., HCl or HBr) to convert the hydroxyl group to a halide, yielding 4-(p-hydroxyphenyl)-2-halobutane.[\[21\]](#)[\[23\]](#)
- Methylation: The phenolic hydroxyl group is methylated using a methylating agent like dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to give 4-(p-methoxyphenyl)-2-halobutane.[\[21\]](#)[\[23\]](#)
- Azide Formation: The halide is displaced with sodium azide in a solvent like DMF to form 4-(p-methoxyphenyl)-2-azidobutane.[\[23\]](#)
- Reduction: The azide is reduced to the primary amine, 4-(p-methoxyphenyl)-2-amino-butane, via hydrogenation using a catalyst such as palladium on carbon.[\[21\]](#)

Insecticidal, Antifeedant, and Growth Inhibition Bioassay (Diet-Mix Method)[\[21\]](#)[\[23\]](#)

- Insect Rearing: Rear larvae of *Spilarctia obliqua* on a suitable artificial diet under controlled laboratory conditions.[\[18\]](#) An example of an artificial diet for *S. obliqua* includes a base of mung bean flour supplemented with other nutrients.[\[18\]](#)
- Preparation of Treated Diet: Dissolve 4-(p-methoxyphenyl)-2-amino-butane in acetone to prepare a range of stock solutions (e.g., 1000 to 5000 ppm).[\[21\]](#)[\[23\]](#) Incorporate a known volume of each stock solution into a specific amount of the artificial diet to achieve the desired final concentrations (60-300 µg/g of diet).[\[21\]](#)[\[23\]](#) A control diet should be prepared with acetone only.
- Bioassay Setup: Place a known amount of the treated or control diet into individual containers.
- Insect Exposure: Starve fourth-instar larvae of *S. obliqua* for a few hours. Weigh each larva and introduce one larva into each container. Use a sufficient number of replications for each treatment and the control.[\[23\]](#)
- Data Collection:

- **Mortality:** Record the number of dead larvae at regular intervals to determine insecticidal activity.
- **Antifeedant Activity:** After a set period (e.g., 24 or 48 hours), remove the larvae and weigh the remaining diet to calculate the amount of food consumed. Compare the consumption of treated diet to the control diet to determine the antifeedant index.
- **Growth Inhibition:** Monitor the weight of the larvae over several days and the time taken to reach pupation. Compare the growth rate and development time of larvae on treated diets with those on the control diet to assess growth inhibition.
- **Data Analysis:** Analyze the data statistically to determine significant differences between treatments and the control. If sufficient data points are available, calculate LC50 (for mortality) or IC50 (for growth inhibition) values.

Experimental Workflow



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Workflow for evaluating the insecticidal and antifeedant activity of 4-(p-methoxyphenyl)-2-amino-butane.

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